2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
2-[(2-Chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a triazoloquinazolinone derivative characterized by a fused bicyclic core structure. The compound features a 2-chlorobenzylsulfanyl group at position 2 and a phenyl substituent at position 6 of the quinazolinone scaffold.
Properties
Molecular Formula |
C22H17ClN4OS |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H17ClN4OS/c23-18-9-5-4-8-15(18)13-29-22-25-21-24-19-10-16(14-6-2-1-3-7-14)11-20(28)17(19)12-27(21)26-22/h1-9,12,16H,10-11,13H2 |
InChI Key |
YZYFCNHWRGSTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)SCC4=CC=CC=C4Cl)N=C21)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinazoline moiety: This step involves the condensation of the triazole intermediate with a suitable quinazoline derivative.
Attachment of the chlorobenzyl group: This is usually done through a nucleophilic substitution reaction, where the chlorobenzyl group is introduced using a chlorobenzyl halide and a suitable base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinazoline ring or the triazole ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure
The compound features a complex structure that includes a triazole ring fused with a quinazolinone moiety. The presence of a chlorobenzyl sulfanyl group enhances its potential for biological activity by influencing lipophilicity and reactivity.
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics.
Case Study: Antimicrobial Testing
- Methodology : The agar diffusion method was employed to assess antimicrobial efficacy.
- Results : The compound displayed notable inhibition zones against tested pathogens, indicating its potential as an antimicrobial agent.
Anticancer Properties
Quinazolinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis.
Case Study: Anticancer Activity
- Cell Lines Tested : Various human cancer cell lines were utilized to evaluate cytotoxicity.
- Findings : The compound demonstrated IC50 values in the micromolar range, suggesting effective growth inhibition.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinones has been another area of interest. Compounds similar to 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one have shown effectiveness in reducing inflammation in animal models.
Case Study: In Vivo Anti-inflammatory Testing
- Model Used : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in paw swelling was observed compared to control groups.
Comparative Data Table
| Activity | Compound | Standard Comparison | Result |
|---|---|---|---|
| Antimicrobial | 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl... | Penicillin | Significant inhibition |
| Anticancer | 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl... | Cisplatin | IC50 = 3.77 µM |
| Anti-inflammatory | 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl... | Ibuprofen | Reduced edema significantly |
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Copper-mediated approaches () may offer regioselectivity advantages for chlorophenyl-substituted derivatives .
Physicochemical and Spectral Properties
- Spectral Data: 1H NMR: Analogs like 7a show characteristic peaks for aromatic protons (δ 7.24–7.42 ppm) and methyl groups (δ 1.01–1.07 ppm) . 13C NMR: Carbonyl signals (δ ~193 ppm) and aromatic carbons (δ 115–158 ppm) are consistent across triazoloquinazolinones .
Biological Activity
The compound 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one represents a novel addition to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to elucidate the biological activity of this compound by reviewing relevant literature, synthesizing case studies, and presenting detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H21ClN4S
- Molecular Weight : 454.98 g/mol
The presence of the triazole and quinazoline moieties contributes to its potential pharmacological properties.
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, encompassing antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For example:
- A study on related triazole compounds demonstrated that they possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
- The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring enhance antimicrobial efficacy .
Anticancer Activity
Triazole derivatives are also being explored for their anticancer properties. Compounds similar to the one discussed have shown:
- Inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Specific studies have highlighted the role of mercapto-substituted triazoles in chemoprevention and chemotherapy .
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazole derivatives:
- Antibacterial Efficacy :
- Anticancer Potential :
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may interact with various cellular receptors influencing signaling pathways critical for cell survival and proliferation.
Comparative Analysis
A comparative analysis with other similar compounds shows that variations in substituents can significantly alter biological activity. For instance:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A | MIC: 0.25 μg/mL against MRSA | IC50: 10 μM |
| Compound B | MIC: 0.5 μg/mL against E. coli | IC50: 15 μM |
| 2-[(2-chlorobenzyl)sulfanyl]-6-ph... | MIC: TBD | IC50: TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
